molecular formula C9H17NO2 B1315198 N-(2-oxoheptan-3-yl)acetamide CAS No. 30057-76-2

N-(2-oxoheptan-3-yl)acetamide

Cat. No.: B1315198
CAS No.: 30057-76-2
M. Wt: 171.24 g/mol
InChI Key: CCAFDOQZXNRZPT-UHFFFAOYSA-N
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Description

N-(2-oxoheptan-3-yl)acetamide is an organic compound with the molecular formula C9H17NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxoheptan-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-oxoheptanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoheptan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-oxoheptan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxoheptan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-(2-oxoheptan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-5-6-9(7(2)11)10-8(3)12/h9H,4-6H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAFDOQZXNRZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505587
Record name N-(2-Oxoheptan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30057-76-2
Record name N-(2-Oxoheptan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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